molecular formula C18H34N8O8 B14170392 L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine CAS No. 926652-53-1

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine

Cat. No.: B14170392
CAS No.: 926652-53-1
M. Wt: 490.5 g/mol
InChI Key: NVVKFWIILMRBDU-FBUUZDRASA-N
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Description

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of five amino acids: L-alanine, L-ornithine, glycine, L-threonine, and L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified using techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The threonine and serine residues can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine may yield 2-oxo-threonine, while reduction of the diaminomethylidene group may produce an amine derivative.

Scientific Research Applications

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide may also interact with cell membranes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: Similar structure but with leucine instead of glycine, threonine, and serine.

    L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine: Contains leucine and glycine, differing in the amino acid sequence.

Uniqueness

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions with proteins and cellular components, making it valuable for various research applications.

Properties

CAS No.

926652-53-1

Molecular Formula

C18H34N8O8

Molecular Weight

490.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C18H34N8O8/c1-8(19)14(30)24-10(4-3-5-22-18(20)21)15(31)23-6-12(29)26-13(9(2)28)16(32)25-11(7-27)17(33)34/h8-11,13,27-28H,3-7,19H2,1-2H3,(H,23,31)(H,24,30)(H,25,32)(H,26,29)(H,33,34)(H4,20,21,22)/t8-,9+,10-,11-,13-/m0/s1

InChI Key

NVVKFWIILMRBDU-FBUUZDRASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O

Origin of Product

United States

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